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Compound of Interest

Compound Name: m-Tolylurea

Cat. No.: B1215503 Get Quote

This technical guide provides a summary of the available preliminary toxicity data for m-
Tolylurea (also known as 3-methylphenylurea). The information is intended for researchers,

scientists, and drug development professionals to support initial safety assessments. Due to

the limited availability of public data specifically for m-Tolylurea, this guide also includes

information on related phenylurea compounds and standardized experimental protocols to

provide a broader context for its potential toxicological profile.

Acute Toxicity
The acute toxicity of m-Tolylurea has been evaluated by oral and dermal routes in animal

studies. The available data from a safety data sheet indicates a moderate order of acute

toxicity following oral administration and low toxicity via the dermal route.

Table 1: Acute Toxicity of m-Tolylurea

Route of
Administration

Species
LD50 (Lethal Dose,
50%)

GHS Classification

Oral Rat >300 - <2,000 mg/kg Harmful if swallowed

Dermal Rat >2,000 mg/kg Not Classified

GHS: Globally Harmonized System of Classification and Labelling of Chemicals
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Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure - OECD 425)
The following is a generalized protocol for an acute oral toxicity study based on the OECD Test

Guideline 425. The specific details of the study for m-Tolylurea are not publicly available.

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often

slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at

least 5 days before the study.

Housing and Feeding: Animals are housed individually. Food is withheld overnight before

administration of the test substance, but water is available ad libitum.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. The volume administered is kept as low as possible.

Dosing Procedure: A starting dose is selected based on available information. Dosing is

sequential, with one animal dosed at a time. The outcome for the previously dosed animal

(survival or death) determines the dose for the next animal. If an animal survives, the dose

for the next animal is increased. If an animal dies, the dose is decreased.

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at

least 14 days. Observations include changes in skin, fur, eyes, mucous membranes,

respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity

and behavior pattern. Body weight is recorded weekly.

Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.

Genotoxicity
Specific genotoxicity data for m-Tolylurea from standard assays like the Ames test or in vitro

micronucleus assay are not readily available in the public domain. However, studies on other

phenylurea compounds suggest that this class of chemicals may have genotoxic potential. For

instance, some phenylurea herbicides have been shown to induce chromosomal aberrations

and sister chromatid exchanges in mammalian cell lines.[1][2] Pencycuron, a phenylurea

fungicide, showed a dose-dependent increase in micronucleus frequency in HepG2 cells.[3]
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Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test - OECD 471)
This protocol describes a standard procedure for the Ames test.

Test Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are

selected to detect different types of point mutations.

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent.

This is to assess the mutagenicity of the parent compound and its metabolites.

Test Procedure (Plate Incorporation Method): a. The test substance at various

concentrations, the bacterial culture, and either S9 mix or a buffer are mixed with molten top

agar. b. This mixture is poured onto the surface of a minimal glucose agar plate. c. The

plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to

grow in the absence of a required amino acid) is counted for each concentration and

compared to the number of spontaneous revertant colonies in the negative control. A

substance is considered mutagenic if it produces a dose-dependent increase in the number

of revertants and/or a reproducible and significant positive response at one or more

concentrations.

Experimental Protocol: In Vitro Mammalian Cell
Micronucleus Test (OECD 487)
This protocol outlines a standard procedure for the in vitro micronucleus assay.

Cell Cultures: Human or rodent cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary

human lymphocytes are used.

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation

system.
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Test Procedure: a. Cell cultures are exposed to at least three concentrations of the test

substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, and for

a longer period (e.g., 1.5-2 normal cell cycle lengths) in the absence of S9 mix. b. After the

treatment period, the cells are cultured for a period sufficient to allow for chromosome

damage to lead to the formation of micronuclei in interphase cells. Cytochalasin B is often

added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify

cells that have completed one nuclear division. c. Cells are harvested, stained, and scored

for the presence of micronuclei.

Data Analysis: The frequency of micronucleated cells is determined for each concentration

and compared to the negative control. A substance is considered genotoxic if it induces a

concentration-dependent increase in the number of micronucleated cells or a clear and

reproducible positive response at one or more concentrations.

Carcinogenicity
There are no specific carcinogenicity studies available for m-Tolylurea. However, a bioassay

conducted by the National Cancer Institute on the related isomer, p-Tolylurea, showed a

compound-related increase in malignant lymphomas in male mice. This finding suggests that

isomers of tolylurea may have carcinogenic potential, and further investigation for m-Tolylurea
is warranted.

Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of m-Tolylurea are not available

in the public literature. A study on a structurally related compound, tetramethylurea, in rats

showed developmental toxicity (decreased fetal weight) only at concentrations that were also

toxic to the mother.[4] This suggests that developmental effects may not be a primary concern

in the absence of maternal toxicity, but this cannot be directly extrapolated to m-Tolylurea.

Potential Mechanisms of Toxicity
The precise mechanism of toxicity for m-Tolylurea in mammals has not been elucidated.

Based on data from related compounds, several potential mechanisms can be hypothesized.

Oxidative Stress: Urea, the parent compound of substituted ureas, has been shown to

induce the production of reactive oxygen species (ROS) in various cell types.[5] ROS can
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damage cellular components, including DNA, proteins, and lipids, leading to cellular

dysfunction and toxicity.

Endocrine Disruption: Some phenylurea compounds have been identified as potential

endocrine-disrupting chemicals (EDCs).[1] For example, the herbicide linuron has

demonstrated anti-androgenic effects. EDCs can interfere with the body's hormonal systems,

potentially leading to adverse reproductive, developmental, and metabolic effects.

Formation of Reactive Intermediates: The metabolism of many xenobiotics can lead to the

formation of reactive intermediates that can covalently bind to cellular macromolecules,

leading to toxicity. While not specifically studied for m-Tolylurea, this is a common

mechanism of toxicity for many aromatic compounds.

Visualizations
Caption: Generalized workflow for in vitro genotoxicity screening.

Caption: Hypothesized toxicity pathways for substituted ureas.

Conclusion
The available data for m-Tolylurea suggests a moderate acute oral toxicity and low dermal

toxicity. There is a lack of specific data on its genotoxic, carcinogenic, and

reproductive/developmental effects. However, findings for related phenylurea compounds

indicate that these are areas that warrant further investigation. The potential mechanisms of

toxicity may involve the induction of oxidative stress and endocrine disruption. This guide

provides a foundation for a preliminary toxicological assessment and highlights the data gaps

that need to be addressed for a comprehensive risk evaluation. Researchers and drug

development professionals should consider these factors in the continued development and

safety assessment of m-Tolylurea.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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